2,2'-((Dimethylsilylene)bis(oxy))bisethanol
Description
2,2'-((Dimethylsilylene)bis(oxy))bisethanol is a silicon-containing glycol derivative characterized by a central dimethylsilylene group (-Si(CH₃)₂-) flanked by two oxyethylene (-O-CH₂CH₂-OH) moieties. This structure confers unique physicochemical properties, including thermal stability and hydrophobicity, making it valuable in applications such as silicone polymer synthesis, surfactants, and specialty solvents. Its synthesis typically involves silane-based coupling reactions, distinct from carbon-based glycols .
Properties
IUPAC Name |
2-[2-hydroxyethoxy(dimethyl)silyl]oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O4Si/c1-11(2,9-5-3-7)10-6-4-8/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAWNUFZZYOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(OCCO)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O4Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181963 | |
| Record name | 2,2'-((Dimethylsilylene)bis(oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27560-48-1 | |
| Record name | Ethanol, 2,2′-[(dimethylsilylene)bis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27560-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((Dimethylsilylene)bis(oxy))bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027560481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-((Dimethylsilylene)bis(oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(dimethylsilylene)bis(oxy)]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-((DIMETHYLSILYLENE)BIS(OXY))BISETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3VZ66Q9CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dimethylsilylene)bis(oxy))bisethanol typically involves the reaction of dimethylsilyl chloride with ethylene glycol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
In industrial settings, the production of 2,2’-((Dimethylsilylene)bis(oxy))bisethanol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2’-((Dimethylsilylene)bis(oxy))bisethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted silyl ethers .
Scientific Research Applications
2,2’-((Dimethylsilylene)bis(oxy))bisethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: In industrial applications, it is used as a crosslinking agent in the production of silicone-based materials and as a stabilizer in polymer formulations
Mechanism of Action
The mechanism by which 2,2’-((Dimethylsilylene)bis(oxy))bisethanol exerts its effects involves the interaction of its silylene group with various molecular targets. The compound can form stable complexes with metal ions and other reactive species, thereby influencing the reactivity and stability of the systems in which it is used. The pathways involved include coordination chemistry and hydrogen bonding interactions .
Comparison with Similar Compounds
Ethylene-Bridged Glycols: Triethylene Glycol (TEG)
Structure: 2,2'-(1,2-Ethanediylbis(oxy))bisethanol (C₆H₁₄O₄). Key Differences:
- Bridging Group : Ethylene (-CH₂CH₂-) vs. dimethylsilylene (-Si(CH₃)₂-).
- Molecular Weight : TEG (150.17 g/mol) is lighter than the silicon analog (~196 g/mol estimated), impacting volatility and solubility .
- Applications : TEG is widely used in cosmetics (e.g., humectant) and as a plasticizer, whereas the silicon variant is preferred in heat-resistant silicones .
- Safety : TEG is combustible (autoignition temp: 329°C) and has moderate toxicity (skin/eye irritation) . The silicon analog’s toxicity profile is less documented but may differ due to silicon’s lower metabolic reactivity .
Thioether-Bridged Analogs
Example: 2,2'-[1,2-Ethanediylbis(thio)]bisethanol (C₆H₁₄O₂S₂). Key Differences:
- Bridging Group : Thioether (-S-CH₂CH₂-S-) vs. oxy-silylene.
- Reactivity : Thioethers exhibit higher nucleophilicity and are prone to oxidation, unlike the stable Si-O bonds in the target compound .
- Applications : Thioether derivatives are used in vulcanization and pharmaceutical intermediates, whereas silicon-based compounds excel in hydrophobic coatings .
Imine-Bridged Derivatives
Example: 2,2'-(Dodecylimino)bisethanol (C₁₆H₃₅NO₂). Key Differences:
- Bridging Group : Imine (-NH-) vs. silylene.
- Solubility : The long alkyl chain in imine derivatives enhances lipid solubility, whereas the silicon compound’s hydrophobicity arises from Si-CH₃ groups .
- Applications : Imine derivatives serve as corrosion inhibitors or surfactants, contrasting with the silicon compound’s role in polymer crosslinking .
Other Silicon-Containing Glycols
Example : Neopentyl glycol diglycidyl ether (CAS 17557-23-6).
Key Differences :
- Structure : Contains epoxy groups and a neopentyl backbone vs. the dimethylsilylene core.
- Reactivity : Epoxy groups enable crosslinking in resins, whereas the target compound’s Si-O bonds enhance thermal stability .
Tabulated Comparison of Key Properties
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